3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound featuring a piperidine ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves multiple steps, including cyclization, amination, and functional group transformations. The piperidine ring is typically synthesized through cyclization reactions, while the triazole ring is formed via cycloaddition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
Piperidine derivatives: Known for their wide range of biological activities, including analgesic, antipsychotic, and anticancer properties.
Triazole derivatives: Recognized for their antimicrobial, antifungal, and anticancer activities.
Uniqueness
3-[1-(3-CYCLOPENTYLPROPANOYL)PIPERIDIN-3-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[1-(3-cyclopentylpropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O2/c1-24-22(28)26(19-11-3-2-4-12-19)21(23-24)18-10-7-15-25(16-18)20(27)14-13-17-8-5-6-9-17/h2-4,11-12,17-18H,5-10,13-16H2,1H3 |
InChI Key |
QPSXVCMCWPANJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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